4-Methylphenyl tetra-O-acetyl-|A-D-galactopyranoside
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Overview
Description
4-Methylphenyl tetra-O-acetyl-|A-D-galactopyranoside is a chemical compound with the molecular formula C21H26O10 and a molecular weight of 438.43 g/mol . It is a derivative of galactopyranoside, where the hydroxyl groups are acetylated, and the phenyl group is substituted with a methyl group. This compound is often used in the synthesis of glycoside drugs due to its ability to interact with biomolecules through its glycosyl structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylphenyl tetra-O-acetyl-|A-D-galactopyranoside typically involves the acetylation of 4-Methylphenyl |A-D-galactopyranoside. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually involve maintaining the reaction mixture at a temperature of around 0-5°C to control the rate of acetylation and prevent over-acetylation .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors where the reactants are mixed and maintained at controlled temperatures. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
4-Methylphenyl tetra-O-acetyl-|A-D-galactopyranoside undergoes several types of chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield 4-Methylphenyl |A-D-galactopyranoside.
Oxidation: The methyl group on the phenyl ring can be oxidized to a carboxyl group using strong oxidizing agents.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) at elevated temperatures.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Hydrolysis: 4-Methylphenyl |A-D-galactopyranoside.
Oxidation: 4-Carboxyphenyl tetra-O-acetyl-|A-D-galactopyranoside.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methylphenyl tetra-O-acetyl-|A-D-galactopyranoside has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex glycosides and oligosaccharides.
Biology: Studied for its role in cell recognition and signal transduction due to its glycosyl structure.
Industry: Used in the production of glycoside-based pharmaceuticals and as a reagent in chemical synthesis
Mechanism of Action
The mechanism of action of 4-Methylphenyl tetra-O-acetyl-|A-D-galactopyranoside involves its interaction with specific biomolecules through its glycosyl structure. The acetyl groups can be hydrolyzed to expose the hydroxyl groups, which can then form hydrogen bonds with target molecules. This interaction can affect the biological activity of the target molecules, leading to various therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Methylphenyl tetra-O-acetyl-β-D-galactopyranoside: Similar structure but with a β-D-galactopyranoside configuration.
4-Methylphenyl 2,3,4,6-tetra-O-benzoyl-1-thio-β-D-galactopyranoside: Contains benzoyl groups instead of acetyl groups and a thio linkage
Uniqueness
4-Methylphenyl tetra-O-acetyl-|A-D-galactopyranoside is unique due to its specific acetylation pattern and the presence of a methyl-substituted phenyl group. This structure allows it to interact with biomolecules in a distinct manner, making it valuable in the synthesis of glycoside drugs and other applications .
Properties
IUPAC Name |
[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(4-methylphenoxy)oxan-2-yl]methyl acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O10/c1-11-6-8-16(9-7-11)30-21-20(29-15(5)25)19(28-14(4)24)18(27-13(3)23)17(31-21)10-26-12(2)22/h6-9,17-21H,10H2,1-5H3/t17-,18+,19+,20-,21+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBNBHYQEYRONSE-IFLJBQAJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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